![molecular formula C12H21ClN2O3S B565494 Sotalol-d6 Hydrochloride CAS No. 1246820-85-8](/img/structure/B565494.png)
Sotalol-d6 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sotalol-d6 Hydrochloride (Sot-d6-HCl) is an important synthetic compound that has a wide range of applications in scientific research. It is an analog of sotalol, a beta-blocker used in the treatment of heart rhythm disorders. Sot-d6-HCl has been used in a variety of fields, including biochemistry, pharmacology, and pharmaceutical sciences.
Wissenschaftliche Forschungsanwendungen
Sotalol-d6 Hydrochloride: A Comprehensive Analysis of Scientific Research Applications
Internal Standard for Quantification: Sotalol-d6 Hydrochloride is used as an internal standard for the quantification of sotalol by GC or LC-MS. This application is crucial in ensuring accurate measurement of sotalol in various samples, which is essential for research and clinical studies .
β-Adrenergic Receptor Antagonism Studies: It serves as a non-selective antagonist of β-adrenergic receptors, which is valuable in pharmacological research to understand the effects of β-blockers on heart rate and blood pressure .
Class III Antiarrhythmic Agent Research: As a class III antiarrhythmic agent, Sotalol-d6 Hydrochloride is used in studies investigating the treatment of irregular heartbeats, particularly in conditions like atrial fibrillation .
Model-Informed Drug Development: The compound aids in model-informed drug development techniques, where simulations are developed for initiation and dose escalation of sotalol therapy .
HPLC Protocol Development: It is involved in the development of novel gradient high-performance liquid chromatography (HPLC) protocols, which are essential for identifying and characterizing related substances in pharmaceuticals .
LC–MS/MS and NMR Characterization: Sotalol-d6 Hydrochloride is used in liquid chromatography–mass spectroscopy (LC–MS/MS) and nuclear magnetic resonance (NMR) for further characterization of substances associated with sotalol hydrochloride .
Intravenous Sotalol Research: The compound is studied in the context of intravenous sotalol research, focusing on its use as an injection and its pharmacokinetics and pharmacodynamics .
Cardiology Research: It plays a role in cardiology research, particularly in studies exploring the efficacy and safety of sotalol as a treatment for various cardiac conditions .
Each application provides a unique insight into the versatility of Sotalol-d6 Hydrochloride in scientific research, showcasing its importance across different fields of study.
MDPI - HPLC and LC–MS/MS-Based Characterization Cayman Chemical - Sotalol-d6 (hydrochloride) Cardiology Research - Model-Informed Development Sotalol IV - Research Publications
Wirkmechanismus
- Sotalol-d6 Hydrochloride is a methane sulfonanilide beta-adrenergic antagonist. Its primary targets include:
- Beta-1 Adrenoceptors : Sotalol inhibits these receptors in the myocardium, leading to decreased responsiveness to catecholamines (stimulatory ligands). This action helps regulate heart rate and contractility .
- Rapid Potassium Channels (KCNH2) : Sotalol blocks these channels, lengthening action potentials and refractory periods in both atria and ventricles. The inhibition of rapid potassium channels becomes more pronounced as heart rate decreases, which is why adverse effects like torsades de pointes are more likely at lower heart rates .
- Sotalol’s impact on potassium channels affects cardiac electrophysiology. It can lead to arrhythmia induction if the QT interval is excessively prolonged .
- Impact on Bioavailability : Sotalol’s pharmacokinetics influence its bioavailability, affecting its therapeutic efficacy .
- At the cellular level, Sotalol-d6 Hydrochloride:
Target of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Eigenschaften
IUPAC Name |
N-[4-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H/i1D3,2D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDRYROWYFWGSY-TXHXQZCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.86 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sotalol-d6 Hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.